2-Butyl-5-fluoropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5-fluoropyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .
Vorbereitungsmethoden
The synthesis of 2-Butyl-5-fluoropyridin-3-amine can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to produce fluorinated pyridines . Industrial production methods often rely on these established synthetic routes, with modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Butyl-5-fluoropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition-Elimination Reactions: These reactions are influenced by the nature of the pyridine ring and the bases employed.
Wissenschaftliche Forschungsanwendungen
2-Butyl-5-fluoropyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Fluorinated compounds are often investigated for their potential as pharmaceutical agents.
Industry: Fluorinated pyridines are used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Butyl-5-fluoropyridin-3-amine involves its interaction with molecular targets and pathways. The presence of the fluorine atom influences the compound’s electronic properties, making it a strong electron-withdrawing group. This can affect the compound’s reactivity and interaction with biological targets. For instance, fluorinated pyridines can undergo hydroamination and dehydrofluorination reactions, leading to the formation of various intermediates .
Vergleich Mit ähnlichen Verbindungen
2-Butyl-5-fluoropyridin-3-amine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridin-3-amine: Similar in structure but lacks the butyl group.
5-Amino-2-fluoropyridine: Another fluorinated pyridine with an amino group at a different position.
3-Amino-5-fluoropyridine: Used in similar applications but with different reactivity due to the position of the fluorine and amino groups.
Eigenschaften
Molekularformel |
C9H13FN2 |
---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
2-butyl-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C9H13FN2/c1-2-3-4-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3 |
InChI-Schlüssel |
DUORJFFUNFATHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=C(C=N1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.